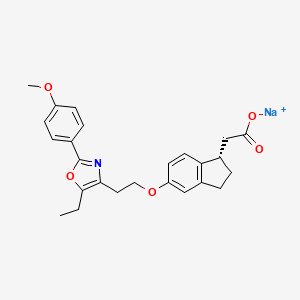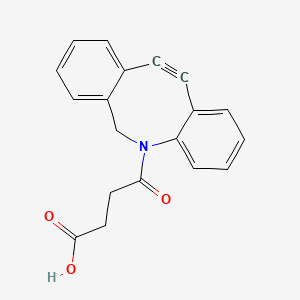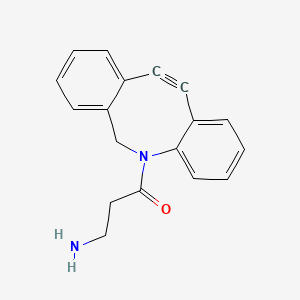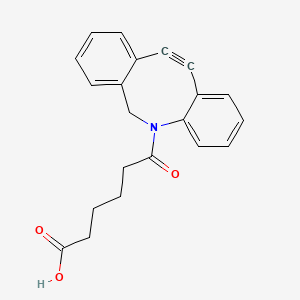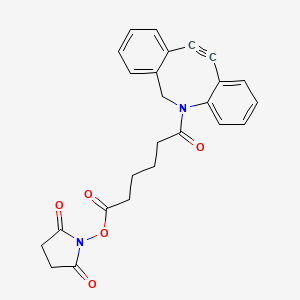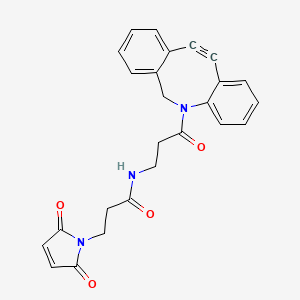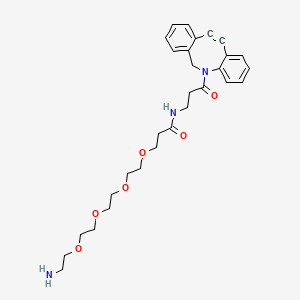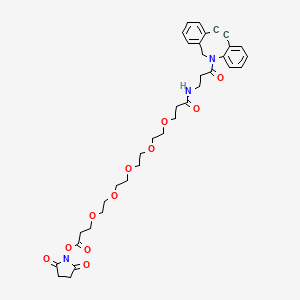
Deacetylisotenulin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deacetylisotenulin is a biochemical, It is a molluscicide from the Desert Plant.
科学的研究の応用
Therapeutic Potential in Heart Failure
Deacetylisotenulin, as a histone deacetylase (HDAC) inhibitor, shows promise in the treatment of heart failure. HDAC inhibitors have been identified as efficacious in preclinical models of heart failure, suggesting their potential therapeutic applications in this area (McKinsey, 2012).
Specificity in Cellular Acetylation
In the context of lysine deacetylases inhibitors (KDACIs), which include deacetylisotenulin, their specificities in cells have been characterized, impacting acetylation of histones and chromatin-associated proteins. This has significant implications for understanding cellular processes and developing targeted therapies (Schölz et al., 2015).
Role in Central Nervous System Disorders
HDAC inhibitors, including deacetylisotenulin, have therapeutic applications for central nervous system disorders. They may modulate cytoskeletal function, immune responses, and enhance protein degradation pathways, beneficial in conditions like Rubinstein–Taybi syndrome, Rett syndrome, and multiple sclerosis (Kazantsev & Thompson, 2008).
Implications for Neurodegenerative Disorders
The role of HDAC inhibitors in treating neurodegenerative disorders is significant. They activate disease-modifying genes and correct histone acetylation homeostasis, potentially beneficial in Huntington's, Parkinson's, and other neurodegenerative diseases (Hahnen et al., 2008).
Regulation of Inflammation and Immunity
Deacetylisotenulin's role as an HDAC inhibitor is also crucial in regulating inflammation and immunity, impacting cellular processes and immune responses. This opens up potential therapeutic applications in inflammatory diseases and immune-related conditions (Shakespear et al., 2011).
Combination Therapy in Cancer Treatment
In the field of oncology, deacetylisotenulin as an HDAC inhibitor can be used in combination therapies. Such combinations have shown promising anticancer effects in both preclinical and clinical studies, enhancing the therapeutic potential of HDAC inhibitors (Suraweera et al., 2018).
Targeting Specific HDACs
Selective targeting of specific HDACs like HDAC6, achieved by inhibitors like deacetylisotenulin, can lead to therapeutic applications, potentially as anti-metastatic and antiangiogenic agents, by affecting microtubule-associated protein localization and cell motility (Haggarty et al., 2003).
Alzheimer's Disease Therapy
Deacetylisotenulin's role as an HDAC inhibitor suggests its potential as a therapeutic agent for Alzheimer's Disease. Enhancing synaptic plasticity and memory in neurodegenerative disorders is a key area of its application (Xu et al., 2011).
特性
CAS番号 |
13743-85-6 |
|---|---|
製品名 |
Deacetylisotenulin |
分子式 |
C15H21DO4 |
分子量 |
267.34 |
IUPAC名 |
3,3a,4,4a,7a,8,9,9a-Octahydro-4-hydroxy-3,4a,8-trimethylazuleno(5,6-c)furan-2,5-dione (3R-(3alpha,3aalpha,4beta,4abeta,7aalpha,8alpha,9abeta))-D |
InChI |
InChI=1S/C15H22O4/c1-8-6-10-7-19(18)9(2)13(10)14(17)15(3)11(8)4-5-12(15)16/h4-5,8-11,13-14,17H,6-7H2,1-3H3/t8-,9-,10-,11+,13-,14-,15+/m1/s1/i9D |
InChIキー |
HJHRZTWYHZTLHE-QYFRNRQPSA-N |
SMILES |
O=O1[C@@](C)([2H])[C@@H]([C@@H](O)[C@]2(C)C(C=C[C@@]2([H])[C@H](C)C3)=O)[C@@]3([H])C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Deacetylisotenulin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



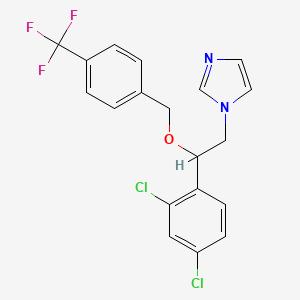
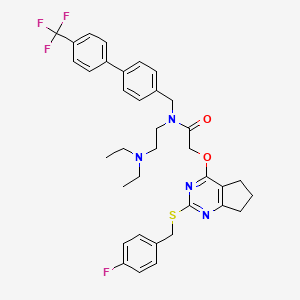
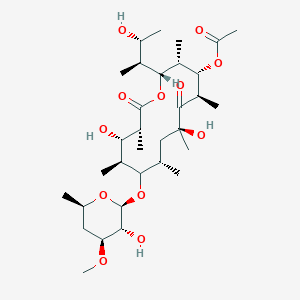
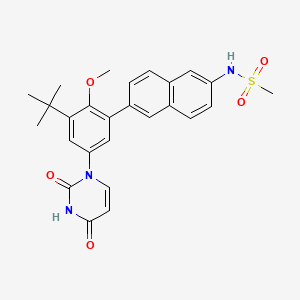
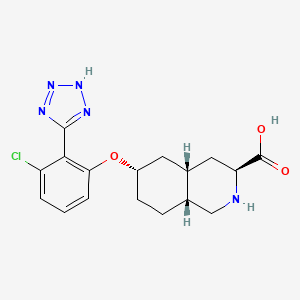
![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)
